molecular formula C26H29ClO7 B11156072 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11156072
M. Wt: 489.0 g/mol
InChI Key: DOYJVQDJNYTTHW-UHFFFAOYSA-N
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Description

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that combines a chromenone derivative with a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions. This reaction forms the chromenone ring system.

    Introduction of the Hexyl and Methyl Groups: The hexyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the chromenone derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxychromenone derivatives.

    Substitution: Amino or thiochromenone derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The chromenone core can be used in the design of organic semiconductors and light-emitting materials.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenone core can act as a pharmacophore, binding to active sites and influencing biological pathways. The trimethoxybenzoate moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate: Similar structure but lacks the trimethoxy groups.

    3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate: Similar structure but lacks the chlorine atom.

    6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate: Similar structure but lacks the hexyl group.

Uniqueness

The presence of both the chlorine atom and the trimethoxybenzoate moiety in 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate makes it unique. The chlorine atom can participate in specific interactions, such as hydrogen bonding or halogen bonding, while the trimethoxybenzoate moiety can enhance the compound’s solubility and bioavailability. These features may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C26H29ClO7

Molecular Weight

489.0 g/mol

IUPAC Name

(6-chloro-3-hexyl-4-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H29ClO7/c1-6-7-8-9-10-17-15(2)18-13-19(27)21(14-20(18)33-26(17)29)34-25(28)16-11-22(30-3)24(32-5)23(12-16)31-4/h11-14H,6-10H2,1-5H3

InChI Key

DOYJVQDJNYTTHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl)C

Origin of Product

United States

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